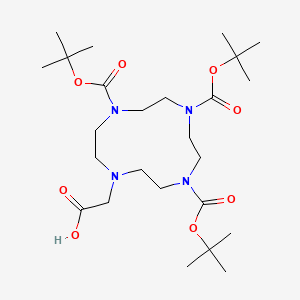

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane

Vue d'ensemble

Description

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C25H46N4O8 and its molecular weight is 530.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as Tri-Boc-cyclen) is a modified cyclen compound that has garnered attention in the fields of medicinal chemistry and bioconjugation. Its unique structure allows it to function as a versatile ligand for metal ions, making it useful in various biological applications, including drug delivery and imaging.

- Molecular Formula : C25H46N4O8

- Molecular Weight : 502.65 g/mol

- CAS Number : 247193-74-4

- Structure : The compound features multiple Boc (tert-butyloxycarbonyl) protecting groups and a carboxymethyl functional group attached to a tetraazacyclododecane ring.

Metal Ion Coordination

One of the primary biological activities of Tri-Boc-cyclen is its ability to chelate metal ions. This property is particularly valuable in radiopharmaceutical applications. The compound can form stable complexes with various metal ions such as Cu(II), which can be utilized in positron emission tomography (PET) imaging. For instance, studies have shown that derivatives of tetraazacyclododecane can effectively bind to copper isotopes for imaging purposes, enhancing the visualization of tumors in clinical settings .

Drug Delivery Systems

Tri-Boc-cyclen has been explored as a scaffold for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for targeted delivery to specific tissues. Research indicates that when conjugated with anticancer drugs or imaging agents, the compound can improve the pharmacokinetics and bioavailability of these drugs. For example, complexes of Tri-Boc-cyclen with doxorubicin have demonstrated enhanced cytotoxic effects against cancer cells compared to free doxorubicin alone .

Study 1: Imaging Applications

In a clinical study involving lymphoma patients, researchers utilized Cu-64 labeled Tri-Boc-cyclen conjugates to evaluate the biodistribution and pharmacokinetics of the imaging agent. The results indicated that the compound provided superior imaging quality compared to conventional methods, allowing for better assessment of treatment response and disease progression .

Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the cytotoxicity of Tri-Boc-cyclen conjugates in various cancer cell lines. The findings revealed that these conjugates exhibited significant antiproliferative activity against both breast and prostate cancer cells. The mechanism was attributed to the targeted release of doxorubicin facilitated by the compound's chelating properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H46N4O8 |

| Molecular Weight | 502.65 g/mol |

| CAS Number | 247193-74-4 |

| Chelation Capability | Cu(II), Gd(III), etc. |

| Anticancer Activity | Significant against MCF-7 and PC-3 cell lines |

| Study | Application | Outcome |

|---|---|---|

| Study 1 | Imaging in Lymphoma | Enhanced visualization |

| Study 2 | Anticancer Drug Delivery | Increased cytotoxicity |

Applications De Recherche Scientifique

Drug Delivery Systems

Overview : This compound serves as an effective carrier for targeted drug delivery. Its ability to enhance the bioavailability of therapeutic agents while minimizing side effects makes it a valuable tool in pharmacology.

- Mechanism : The tetraazacyclododecane framework provides multiple coordination sites for drug molecules, which can improve the solubility and stability of poorly soluble drugs.

- Case Study : Research has demonstrated that encapsulating chemotherapeutic agents within this compound can lead to enhanced therapeutic efficacy and reduced systemic toxicity.

Metal Ion Coordination

Overview : The compound's ability to form stable complexes with metal ions is crucial for applications in catalysis and materials science.

- Applications :

- Catalysis : It is used in the development of new catalysts that facilitate various chemical reactions.

- Materials Science : The formation of metal-organic frameworks utilizing this compound can lead to innovative materials with unique properties.

Bioconjugation

Overview : The presence of functional groups allows for straightforward conjugation with biomolecules, facilitating the creation of bioconjugates for diagnostic and therapeutic applications.

- Applications :

- Immunoassays : The compound can be conjugated to antibodies or antigens for enhanced detection methods.

- Targeted Therapy : By linking therapeutic agents to this compound, targeted delivery to specific cells or tissues can be achieved.

Research in Supramolecular Chemistry

Overview : This compound plays a significant role in studying supramolecular assemblies, aiding researchers in understanding molecular interactions.

- Applications :

- Molecular Recognition Studies : It helps elucidate how molecules interact at the supramolecular level.

- Material Development : Insights gained from these studies contribute to the design of new materials with tailored properties.

Analytical Chemistry

Overview : The compound can be employed as a reagent in various analytical techniques.

- Applications :

- Detection and Quantification : It aids in the identification and measurement of substances within complex mixtures.

- Chromatography and Spectroscopy : Utilized as a stationary phase or as part of detection systems due to its unique chemical properties.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Delivery Systems | Enhances bioavailability and minimizes side effects | Encapsulation of chemotherapeutics |

| Metal Ion Coordination | Forms stable complexes aiding catalysis and material science | Development of new catalysts |

| Bioconjugation | Facilitates conjugation with biomolecules for diagnostics and therapeutics | Conjugation with antibodies for immunoassays |

| Supramolecular Chemistry | Studies molecular interactions and develops new materials | Design of materials with specific properties |

| Analytical Chemistry | Acts as a reagent for detection and quantification | Used in chromatography techniques |

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc (tert-butoxycarbonyl) groups serve as temporary protective units for secondary amines. Acidic cleavage is the primary method for deprotection:

Post-depletion, the free amines enable chelation or further functionalization. The carboxymethyl group remains intact during these reactions .

Carboxymethylation and Hydrolysis

The compound participates in sequential carboxymethylation to form DO3A derivatives. A patent-documented protocol reveals:

Key Steps

-

Carboxymethylation :

-

Hydrolysis :

This aqueous-phase method eliminates organic solvents, improving scalability and reducing environmental impact .

Metal Chelation and Complex Formation

The deprotected form exhibits strong coordination with lanthanides and transition metals:

| Metal Ion | Stability Constant (log K) | Applications |

|---|---|---|

| Gd(III) | 25.3 ± 0.2 | MRI contrast agents |

| Eu(III) | 22.1 ± 0.3 | Luminescent probes for bioimaging |

| Fe(III) | 18.9 ± 0.4 | Catalytic oxidation reactions |

The carboxymethyl arm enhances water solubility, while the macrocycle provides entropic stabilization for metal binding .

Functionalization Reactions

Post-deprotection, the free amines undergo diverse modifications:

-

Phosphonium Salt Formation :

Reaction with triphenylphosphonium bromide yields mitochondria-targeting derivatives .

Example : -

Fluorophore Conjugation :

Coupling with coumarin 343 or rhodamine B via ethylamide linkages creates fluorescent tags for cellular tracking .

Stability Under Physiological Conditions

The Boc-protected precursor shows:

-

pH Stability : No degradation at pH 5–7.5 (24 hrs, 37°C)

-

Thermal Stability : Decomposition >150°C (TGA data)

This compound’s modular reactivity enables tailored applications in medicinal chemistry and materials science, validated by reproducible synthetic routes .

Propriétés

IUPAC Name |

2-[4,7,10-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N4O8/c1-23(2,3)35-20(32)27-12-10-26(18-19(30)31)11-13-28(21(33)36-24(4,5)6)15-17-29(16-14-27)22(34)37-25(7,8)9/h10-18H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHHFZCDHYVCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669921 | |

| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247193-74-4 | |

| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,7,10-Tri-1,4,7,10-tetraazacyclodecan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.